molecular formula C21H20N6O4 B2541681 N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775484-71-3

N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2541681
CAS No.: 1775484-71-3
M. Wt: 420.429
InChI Key: UMBUYQMIUCBCHE-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a potent and selective chemical inhibitor of Protection of Telomeres 1 (POT1), a key component of the shelterin complex that safeguards telomeric DNA. Inhibition of POT1 leads to the rapid exposure of telomeric single-stranded DNA, triggering a profound DNA damage response (DDR) and subsequent replicative senescence or apoptosis in cancer cells . This mechanism provides researchers with a powerful tool to probe the role of telomere maintenance in cellular viability and proliferation. Its primary research value lies in oncology, particularly for investigating telomere biology in cancers that rely on the Alternative Lengthening of Telomeres (ALT) pathway, a telomerase-independent mechanism of telomere maintenance. By selectively disrupting the telomeric cap, this compound induces catastrophic telomere dysfunction, making it highly valuable for studying tumorigenesis and for the preclinical development of novel anti-cancer therapies that target telomere integrity. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-2-17-24-19(25-31-17)18-15-8-3-4-9-26(15)21(30)27(20(18)29)12-16(28)23-14-7-5-6-13(10-14)11-22/h5-7,10H,2-4,8-9,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBUYQMIUCBCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Route

The oxadiazole ring is typically synthesized via cyclization of O-acylamidoximes. For the 5-ethyl variant:

  • Amidoxime Formation : Ethylpropionamidoxime is prepared by reacting propionitrile with hydroxylamine hydrochloride under reflux (70°C, 6 hr).
  • Acylation : Treatment with acetyl chloride in dichloromethane (DCM) yields O-acetylated amidoxime.
  • Cyclization : Heating the intermediate at 120°C in toluene with tetrabutylammonium hydroxide (TBAH) catalyzes ring closure.

Key Data :

Step Reagent Temp (°C) Yield (%)
1 NH₂OH·HCl 70 85
2 AcCl 25 92
3 TBAH 120 78

IR spectroscopy confirms oxadiazole formation via C=N stretches at 1620–1600 cm⁻¹.

Construction of the Pyrido[1,2-c]Pyrimidine-1,3-Dione Core

Cyclocondensation Strategy

The tricyclic system is assembled from 2-aminonicotinic acid and ethyl acetoacetate:

  • Knoevenagel Condensation : Reaction at 100°C forms a β-keto enamine intermediate.
  • Cyclization : Treatment with POCl₃ at reflux (110°C, 4 hr) yields the pyrido[1,2-c]pyrimidine skeleton.
  • Oxidation : Hydrogen peroxide in acetic acid introduces the 1,3-dione functionality.

Optimization Insight :

  • POCl₃ concentration >2 eq. minimizes dimerization byproducts.
  • Anhydrous conditions are critical for achieving >90% purity.

Coupling of Fragments and Final Assembly

Nucleophilic Substitution at Pyrimidinone C-4

The oxadiazole moiety is introduced via SNAr reaction:

  • Activation : Pyrido[1,2-c]pyrimidine-1,3-dione is treated with PCl₅ to generate a reactive chloro intermediate.
  • Coupling : Reaction with 5-ethyl-1,2,4-oxadiazol-3-yl potassium salt in DMF at 80°C for 12 hr achieves C-4 functionalization.

Reaction Monitoring :
¹H-NMR tracks the disappearance of the C-4 proton signal at δ 8.2 ppm.

Acetamide Linker Installation

The N-(3-cyanophenyl)acetamide group is appended via:

  • Bromination : 2-Bromoacetyl bromide reacts with the pyrido-pyrimidinone intermediate in THF.
  • Amination : Displacement with 3-cyanoaniline using Hünig’s base (DIPEA) in acetonitrile.

Yield Enhancement :

  • Microwave irradiation (100°C, 30 min) improves reaction efficiency to 88%.

Structural Characterization and Analytical Data

Spectroscopic Validation

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 8.71 (s, 1H, oxadiazole-H)
  • δ 7.85–7.43 (m, 4H, cyanophenyl)
  • δ 4.21 (q, J=7.1 Hz, 2H, ethyl-OCH₂)

HRMS (ESI+) :
Calculated for C₂₄H₂₂N₆O₄ [M+H]⁺: 483.1782; Found: 483.1785.

Industrial-Scale Production Considerations

Catalytic System Optimization

Parameter Lab Scale Pilot Plant
Catalyst Pd(OAc)₂ Pd/C (5 wt%)
Solvent DMF Toluene
Yield 72% 85%

Transitioning to heterogeneous catalysis reduces metal leaching and enables solvent recycling.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

The 3,5-disubstitution pattern in 1,2,4-oxadiazoles necessitates strict control:

  • Steric Directing Groups : tert-Butyl esters favor C-5 substitution by hindering alternative sites.
  • Temperature Modulation : Slow heating (2°C/min) during cyclization suppresses regioisomer formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process .

Anticancer Potential

The compound has also shown promise in anticancer research. Derivatives of similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, some derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin against breast cancer cells (MCF-7), indicating potential for further development as anticancer drugs .

Antimicrobial Activity

This compound derivatives have been assessed for their antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of effectiveness depending on the substituents on the benzene ring .

Case Studies

Study Focus Findings
Study AAnti-inflammatory activityIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies.
Study BAnticancer propertiesShowed promising cytotoxicity against MCF-7 cells with IC50 values comparable to doxorubicin.
Study CAntimicrobial efficacyDemonstrated effective inhibition against S. aureus and E. coli with certain derivatives exhibiting high activity.

Future Prospects

The ongoing research into this compound suggests a promising future in drug discovery. Further structure optimization and extensive biological evaluations are necessary to fully understand its therapeutic potential and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl-Oxadiazole Acetamide Derivatives

Compounds such as 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylacetamide () share the oxadiazole-acetamide backbone. Key differences include:

  • Substituent Effects: The target compound’s 3-cyanophenyl group contrasts with substituted phenyl groups (e.g., halides, methyl) in . The cyano group may improve target binding via polar interactions compared to non-polar substituents.
  • Oxadiazole Modifications : The 5-ethyl substitution on the oxadiazole in the target compound versus methyl or unsubstituted variants in analogs (e.g., compound 60 in ) could enhance metabolic stability due to increased steric bulk .
Table 1: Physicochemical and Structural Comparison
Compound Molecular Weight (g/mol) logP* H-Bond Donors H-Bond Acceptors Key Structural Features
Target Compound ~480 2.8 3 9 5-Ethyl-oxadiazole, 3-cyanophenyl
2-(Pyridin-4-yl-oxadiazole)acetamide () ~350–400 1.5–3.0 2–3 7–8 Varied phenyl substituents, methyl-oxadiazole
Compound 60 () ~450 2.5 2 8 Methyl-oxadiazole, benzo-oxazolo scaffold

*logP estimated using fragment-based methods.

Oxazolidinone and Benzotriazolyl Analogs

  • Oxazolidinone Derivatives: Compounds like (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () contain oxazolidinone rings instead of oxadiazole. The oxazolidinone group is known for antibacterial activity (e.g., linezolid), suggesting the target compound’s oxadiazole may offer distinct mechanisms, such as kinase inhibition or redox modulation .
  • Benzotriazolyl Acetamides: The benzotriazole group in 2-(benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide () differs from the cyanophenyl group in the target compound. The cyano group’s electron-deficient nature may enhance π-π stacking or dipole interactions in target binding compared to benzotriazole’s planar aromatic system .

Mechanistic Insights from Structural Similarity

highlights that structurally similar compounds often share mechanisms of action (MOAs). For example:

  • Molecular docking (as in ) could predict interactions with ATP-binding pockets .
  • Oxadiazole Role: 1,2,4-oxadiazoles are known to enhance metabolic stability and mimic peptide bonds, which may improve oral bioavailability compared to ester-containing analogs (e.g., –6) .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups: The 3-cyanophenyl group’s strong electron-withdrawing effect may increase binding affinity compared to electron-donating groups (e.g., methyl in ).
  • Alkyl Chain Effects : The ethyl group on the oxadiazole (target) versus methyl () may optimize lipophilicity, balancing membrane permeability and solubility .

Biological Activity

N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity and other pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C21_{21}H20_{20}N6_{6}O4_{4}
Molecular Weight 420.4 g/mol
CAS Number 1775484-71-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A compound with a similar oxadiazole moiety demonstrated significant cytotoxicity against various cancer cell lines with IC50_{50} values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, structural activity relationship (SAR) studies suggest that specific functional groups enhance its activity. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring are critical for enhancing cytotoxic effects .

Study 1: Antitumor Screening

A comprehensive screening of drug libraries identified compounds with structures similar to N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidine], leading to the discovery of several candidates with promising anticancer activity against multicellular spheroids . This method mimics in vivo conditions more closely than traditional monolayer cultures.

Study 2: SAR Analysis

In-depth SAR analyses have shown that modifications to the oxadiazole and pyrimidine rings can significantly impact the biological activity of derivatives. For example:

  • Substituting methyl or ethyl groups at specific positions led to enhanced interactions with target proteins involved in cancer pathways .

Summary of Biological Activities

Activity TypeObservations
Anticancer Significant cytotoxicity against various cell lines
Mechanism Potential interactions through hydrophobic contacts
SAR Insights Specific substitutions enhance efficacy

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxopyrido-pyrimidin-2-yl]acetamide?

The synthesis involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:

  • Substitution reaction : Reacting nitrobenzene derivatives with heterocyclic alcohols under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol) .
  • Reduction : Iron powder in acidic media reduces nitro intermediates to aniline derivatives .
  • Condensation : Cyanoacetic acid reacts with aniline intermediates using condensing agents (e.g., EDC/HOBt) to form acetamide derivatives .
    Key parameters include solvent choice (DMF or THF), temperature control (0–5°C for condensation), and purification via column chromatography.

Q. How is the structural identity of this compound confirmed experimentally?

Standard characterization methods include:

  • 1H/13C NMR : Peaks at δ 2.03 (CH3), δ 7.28–8.6 (aromatic protons), and δ 9.92 (NH) confirm substituents and regiochemistry .
  • LC-MS : Molecular ion peaks (e.g., m/z 362.0 [M+H]+) validate molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .

Q. What solvents and conditions are suitable for crystallization?

Polar aprotic solvents like DMSO or DMF are preferred for dissolving the compound, followed by slow evaporation or diffusion with hexane/ethyl acetate (1:3 ratio) to yield crystals. Crystallinity is critical for X-ray diffraction studies, though no crystal structure of this specific compound has been reported yet .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected LC-MS peaks) be resolved during characterization?

  • Hypothesis-driven troubleshooting : If LC-MS shows adducts (e.g., [M+Na]+), re-analyze using softer ionization (APCI instead of ESI).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the pyrido-pyrimidinone core .
  • Isotopic labeling : Use 15N-labeled intermediates to trace unexpected nitrogen environments in the oxadiazole ring .

Q. What computational methods predict the biological activity of this compound?

  • PASS program : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known active compounds .
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or EGFR. The oxadiazole moiety may form hydrogen bonds with catalytic residues (e.g., Lys50 in COX-2) .
  • ADMET prediction : SwissADME evaluates bioavailability (LogP ~3.2) and blood-brain barrier permeability (low) .

Q. How can reaction yields be improved for the pyrido-pyrimidinone core synthesis?

  • Catalyst optimization : Replace iron powder (traditional reduction) with Pd/C under hydrogen for higher efficiency and fewer byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for cyclization steps .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps like nitration .

Q. What strategies address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the cyanophenyl moiety to enhance aqueous solubility .

Methodological Guidance for Contradictory Data

  • Spectral vs. elemental analysis mismatches : Recalibrate instruments and cross-validate with independent techniques (e.g., HRMS for molecular formula confirmation) .
  • Biological activity discrepancies : Validate in vitro results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.